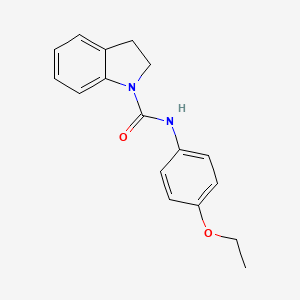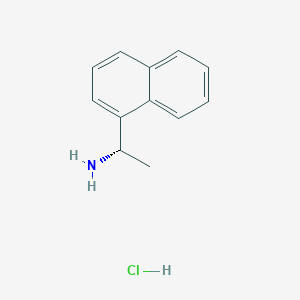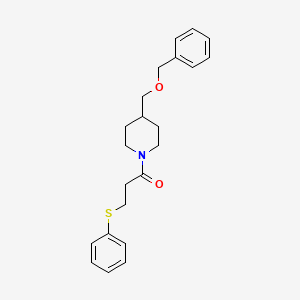![molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4](/img/structure/B2849899.png)
(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and rings that are common in organic chemistry. The 4H-chromene is a type of oxygen-containing heterocycle . It’s a structural motif found in many natural products and pharmaceutical agents . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and a thiazole ring.
Synthesis Analysis
The synthesis of 4H-chromenes has been the subject of many studies . There are three main synthetic approaches: 1) nucleophilic addition to 2H-chromene derivatives, 2) 4H-chromene ring formation involved cycloaddition or cyclization reactions, and 3) miscellaneous reactions .Molecular Structure Analysis
The structure of the compound would likely be determined by the arrangement of its functional groups and rings. For example, the structures of similar compounds have an anti-rotamer conformation about the C-N bond .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups and rings. For example, 4-oxo-4H-chromene-2-carbaldehydes have been shown to undergo unusual titanium-induced McMurry coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its structure. For example, similar compounds have been shown to have a density of 1.5±0.1 g/cm 3, a boiling point of 305.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Titanium-Induced McMurry Coupling
The compound has been used in the titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes . This process leads to the formation of unusual chemoselective CH2–CH2 tethered bis-chromones . The reaction parameters and reagents further confirmed that the formation of unexpected coupled products is selective to 4-oxo-4H-chromene-2-carbaldehydes .
Synthesis of Chromeno[2,3-b]chromenes
The compound is involved in the synthesis of chromeno[2,3-b]chromenes . Chromeno[2,3-b]chromenes and their partially hydrogenated, oxidized, and polycondensed derivatives are attracting considerable attention due to the presence of this structural fragment in a large number of biologically active and natural compounds .
Crystal Structure Analysis
The crystal structure of a similar compound, (E)-ethyl 2-((4-oxo-4H-chromen-3-yl)methyleneaminooxy)acetate, has been analyzed . This analysis provides valuable information about the molecular structure, atomic coordinates, and displacement parameters .
Reaction with Hydrazine Hydrate
The compound ethyl 2-oxo-2H-chromene-3-carboxylate, which shares a similar structure, has been reported to react with hydrazine hydrate . This reaction produces salicylaldehyde azine and malono-hydrazide .
Synthesis Based on o-Quinone Methide Precursors
One of the approaches to the preparation of both symmetric and asymmetric dihydro-11H,12H-chromeno[2,3-b]chromenes is (4+2) cycloaddition with the participation of various o-quinone methide precursors .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMITBOLZHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)

![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)
![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)
![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)



![2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2849832.png)


![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849838.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)